molecular formula C6F13I B1584492 Perfluorohexyl iodide CAS No. 355-43-1

Perfluorohexyl iodide

Cat. No.: B1584492
CAS No.: 355-43-1
M. Wt: 445.95 g/mol
InChI Key: BULLJMKUVKYZDJ-UHFFFAOYSA-N
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Description

Perfluorohexyl iodide, also known as 1-iodoperfluorohexane, is a halogenated organic compound with the molecular formula C6F13I. It is characterized by a perfluorinated hexyl group attached to an iodine atom. This compound is notable for its high molecular weight of 445.95 g/mol and its unique chemical properties, which make it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Perfluorohexyl iodide can be synthesized through the iodination of perfluorohexane. The reaction typically involves the use of iodine and a suitable catalyst under controlled conditions. One common method involves the radical addition of iodine to perfluorohexane in the presence of a radical initiator such as azo-bis(isobutyronitrile) (AIBN) .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale iodination processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and precise reaction control to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: Perfluorohexyl iodide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Perfluorohexyl iodide has a wide range of applications in scientific research and industry:

Comparison with Similar Compounds

Uniqueness: Perfluorohexyl iodide is unique due to its specific chain length and the presence of a perfluorinated hexyl group. This structure imparts distinct chemical properties, such as high thermal stability and resistance to chemical degradation, making it particularly valuable in applications requiring robust and durable materials .

Properties

IUPAC Name

1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-6-iodohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6F13I/c7-1(8,3(11,12)5(15,16)17)2(9,10)4(13,14)6(18,19)20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BULLJMKUVKYZDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(F)(F)I)(F)F)(F)F)(C(C(F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6F13I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7047566
Record name Perfluoro-1-iodohexane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

445.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Hexane, 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-6-iodo-
Source EPA Chemicals under the TSCA
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CAS No.

355-43-1
Record name Perfluorohexyl iodide
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URL https://commonchemistry.cas.org/detail?cas_rn=355-43-1
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Record name Perfluoro-1-iodohexane
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexane, 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-6-iodo-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Perfluoro-1-iodohexane
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Record name 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-6-iodohexane
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Record name PERFLUORO-1-IODOHEXANE
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Synthesis routes and methods I

Procedure details

44.6 g. of C6F13I and 12 g. of ethyl carbonate are dissolved in 30 ml. of DMSO and added slowly to a dispersion of 18 g. of zinc-copper couple in 40 ml. of DMSO. At the end of the addition, which lasts 3 hours, the reaction mixture is centrifuged and by decanting a yellow liquid is obtained and identified by comparison of NMR and infrared spectra with that of a sample of C6F13COOC2H5 prepared by esterification of the acid, C6F13COOH, obtained by reaction of C6F13I and of CO2.
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Synthesis routes and methods II

Procedure details

Perfluoroheptanoic acid 9.5 g (0.026 mole), iodine 4.0 g (0.016 mole) and Freon 113 (500 ml) were mixed and treated with approximately 33% fluorine diluted with nitrogen until the color due to iodine disappeared. The mixture was washed with water containing a small amount of sodium thiosulfite and dried over magnesium sulfate. 1.5 g (13% yield) of perfluorohexyl iodide was obtained.
Quantity
9.5 g
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113
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fluorine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Perfluorohexyl iodide
Reactant of Route 2
Reactant of Route 2
Perfluorohexyl iodide
Reactant of Route 3
Perfluorohexyl iodide
Reactant of Route 4
Perfluorohexyl iodide
Reactant of Route 5
Perfluorohexyl iodide
Reactant of Route 6
Perfluorohexyl iodide

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